molecular formula C30H48O6 B1217281 Sericic acid CAS No. 55306-03-1

Sericic acid

Cat. No.: B1217281
CAS No.: 55306-03-1
M. Wt: 504.7 g/mol
InChI Key: IFIQVSCCFRXSJV-GOVAGAJPSA-N
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Description

Sericic acid, also known as (4S)-2α,3β,19α,23-Tetrahydroxyolean-12-en-28-oic acid, is a triterpenoid compound. It is a naturally occurring substance found in certain plants, such as the blackberry (Rubus allegheniensis). This compound is known for its various biological activities, including anti-inflammatory and antioxidant properties .

Biochemical Analysis

Biochemical Properties

Sericic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been identified as a weak inhibitor of phosphodiesterase 4A (PDE4A), an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4A, this compound can increase cAMP levels, which in turn modulates various cellular processes . Additionally, this compound interacts with proteins involved in the NF-κB signaling pathway, inhibiting the phosphorylation of IKKα/β and subsequently reducing the activation of NF-κB .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In inflammatory cell models, this compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) . Furthermore, this compound upregulates the expression of antioxidant enzymes like superoxide dismutase (SOD), thereby reducing oxidative stress in cells . These effects contribute to its potential therapeutic applications in conditions like ulcerative colitis.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules and its impact on gene expression. This compound binds to and inhibits the activity of PDE4A, leading to increased levels of cAMP . This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates and inactivates IKKα/β, preventing the activation of NF-κB . Additionally, this compound promotes the activation of the Nrf2 pathway, leading to the upregulation of antioxidant response elements (AREs) and the expression of genes involved in oxidative stress defense .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In in vitro studies, this compound has shown sustained anti-inflammatory and antioxidant effects over several hours . Long-term studies in vivo have demonstrated that this compound can ameliorate chronic inflammatory conditions, such as ulcerative colitis, by modulating key signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and antioxidant effects without notable toxicity . At higher doses, this compound can induce adverse effects, including gastrointestinal disturbances and hepatotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to inflammation and oxidative stress. It interacts with enzymes such as PDE4A and proteins in the NF-κB and Nrf2 pathways . By modulating these pathways, this compound can influence metabolic flux and metabolite levels, contributing to its therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is likely to interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of this compound within tissues can affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is known to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is likely mediated by targeting signals and post-translational modifications that direct this compound to its sites of action . Understanding the subcellular distribution of this compound can provide insights into its mechanisms of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sericic acid can be synthesized through both biological and chemical methods. The biological synthesis involves the fermentation of specific microbial strains that produce this compound as a metabolic byproduct . Chemical synthesis, on the other hand, involves a series of reactions starting from suitable precursor compounds. These reactions typically include hydroxylation and oxidation steps under controlled conditions to yield this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale fermentation processes. These processes utilize genetically engineered microorganisms that are optimized for high yield production of this compound. The fermentation broth is then subjected to extraction and purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Sericic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound. These derivatives often exhibit different biological activities and can be used in various applications .

Scientific Research Applications

Sericic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Sericic Acid

This compound is unique due to its specific combination of hydroxyl groups and its ability to modulate both the NF-κB and Nrf2 pathways. This dual action makes it particularly effective in reducing inflammation and oxidative stress, setting it apart from other similar compounds .

Properties

IUPAC Name

(1S,4aR,6aR,6aS,6bR,8aR,9S,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O6/c1-25(2)11-13-30(24(35)36)14-12-28(5)17(21(30)23(25)34)7-8-20-26(3)15-18(32)22(33)27(4,16-31)19(26)9-10-29(20,28)6/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19-,20-,21-,22+,23+,26+,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIQVSCCFRXSJV-GOVAGAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O)C)(C[C@H]([C@@H]([C@]3(C)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40970632
Record name 2,3,19,23-Tetrahydroxyolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55306-03-1
Record name Sericic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055306031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,19,23-Tetrahydroxyolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key biological activities reported for Sericic acid?

A1: Research indicates that this compound possesses promising antifungal and anti-inflammatory properties. Studies have shown its efficacy against various Candida species, including Candida albicans and Candida tropicalis, as well as the fungi Penicillium []. Moreover, this compound demonstrated significant activity in reducing both neurogenic and inflammatory pain in a mouse model [].

Q2: Which plant sources are known to contain this compound?

A2: this compound has been isolated from several plant species, with Terminalia sericea being a prominent source []. Other plants yielding this compound include Vochysia divergens [], Ocotea suaveolens [], Parinari curatellifolia [], and Terminalia ivorensis [].

Q3: What structural features characterize this compound?

A3: this compound is a pentacyclic triterpenoid, belonging to the oleanane-type triterpenes [, ]. Its structure has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy [, ].

Q4: How does this compound exert its anti-inflammatory effects?

A4: While the exact mechanism remains under investigation, recent studies suggest that this compound may modulate key inflammatory pathways. It appears to inhibit proteins associated with the NF-κB signaling pathway, a central player in inflammation []. Additionally, this compound may activate the Nrf2 pathway, known for its antioxidant and cytoprotective effects [].

Q5: Has the potential of this compound to cross the blood-brain barrier been explored?

A5: While this compound itself has not been extensively studied in this context, research on related oleanane-type triterpenes, specifically arjunetin and arjunglucoside I (a glycoside of this compound), suggests they may possess the ability to cross the blood-brain barrier []. This finding opens avenues for investigating the potential of this compound and its derivatives in addressing central nervous system disorders.

Q6: Are there any analytical methods available for quantifying this compound in plant material?

A6: Yes, High-Performance Thin Layer Chromatography (HPTLC) has been successfully employed to develop a characteristic fingerprint for Terminalia sericea root bark, enabling the identification and quantification of this compound along with other key compounds []. This method serves as a valuable tool for quality control and standardization of plant material containing this compound.

Q7: What are the traditional medicinal uses of plants rich in this compound?

A7: Ethnobotanical data reveals the use of this compound-containing plants in traditional medicine for treating various ailments. For instance, Terminalia sericea finds widespread application in African traditional medicine for managing a range of conditions []. Similarly, Vochysia divergens is traditionally employed in South America to alleviate inflammatory conditions, including skin sores and respiratory issues [].

Q8: Has this compound demonstrated any inhibitory activity against specific enzymes?

A8: Interestingly, this compound, alongside other triterpenes like betulinic acid and quadranoside I, exhibited mild inhibitory activity against the enzyme phosphodiesterase 4 (PDE4) []. PDE4 plays a crucial role in inflammatory processes, and its inhibition is a target for developing novel anti-inflammatory drugs.

Q9: Have any structure-activity relationship (SAR) studies been conducted on this compound?

A9: While dedicated SAR studies focusing solely on this compound are limited, research on related oleanane-type triterpenes provides valuable insights. These investigations suggest that structural modifications, particularly the presence and nature of glycosidic moieties, can significantly influence the pharmacokinetic properties and biological activities of these compounds [].

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